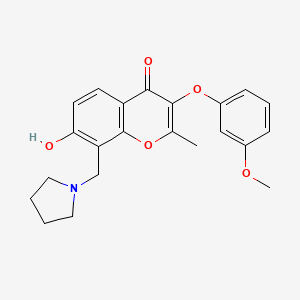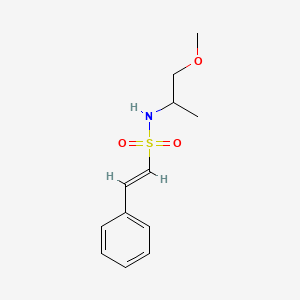
2-(3,3-Dimethylmorpholino)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups .Molecular Structure Analysis
The molecular formula of “2-(3,3-Dimethylmorpholino)pyrimidin-5-amine” is C10H16N4O. The molecular weight is 208.265.Chemical Reactions Analysis
Pyrimidine derivatives, including “2-(3,3-Dimethylmorpholino)pyrimidin-5-amine”, can undergo various chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Aplicaciones Científicas De Investigación
1. Exposure and Health Implications
Heterocyclic amines (HCAs) like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are formed during the cooking of meat and fish. These compounds have been identified as carcinogenic in various test systems and animal studies. Research has revealed that humans are continually exposed to carcinogenic HCAs through food, which might contribute to various health issues. For example, the urine of healthy individuals consuming a normal diet contains detectable levels of HCAs like MeIQx, suggesting continuous dietary exposure. Furthermore, studies using accelerator mass spectrometry (AMS) have investigated the dosimetry of protein and DNA adduct formation by low doses of HCAs like MeIQx in humans, comparing these levels to those formed in rodents (Ushiyama et al., 1991), (Turteltaub et al., 1999).
2. Diagnostic Potential and Pathogenesis
Studies have also explored the potential diagnostic use of orally derived volatile aromatic amines and their contribution to the etiology or pathogenesis of diseases like periodontal disease. For instance, significant quantities of pyridine and picolines have been identified in the saliva of patients with periodontitis, which might be related to the disease process. This suggests the potential of these compounds in disease diagnosis and understanding the disease mechanisms (Kostelc et al., 1981).
3. Environmental and Dietary Exposures
Exposure to HCAs from environmental and dietary sources is a significant area of study. For instance, research has indicated that high consumption of certain vegetables and beverages, like salted tea, in specific regions can lead to exceptionally high exposure to amines, potentially contributing to the risk of diseases like cancer. Moreover, dietary habits have been shown to be a major determinant in the formation of PhIP-blood protein adducts, which are considered potentially involved in human carcinogenesis (Siddiqi et al., 1992), (Magagnotti et al., 2000).
4. Metabolism and Genetic Factors
The metabolism of dietary HCAs like PhIP and MeIQx has been extensively studied. Research has shown that CYP1A2-catalyzed conversion of these amines to their proximate carcinogens is a major route of metabolism in humans. Additionally, genetic factors like polymorphisms in genes involved in HCA metabolism can modify the risks associated with dietary HCA intake, further illustrating the complex interplay between diet, genetics, and disease risk (Boobis et al., 1994), (Koutros et al., 2009).
Direcciones Futuras
The future directions for “2-(3,3-Dimethylmorpholino)pyrimidin-5-amine” could involve further exploration of its biological and chemical properties, as well as its potential applications in various fields of research. Additionally, the development of new synthesis methods could also be a promising direction .
Mecanismo De Acción
Target of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets and induce changes that lead to their observed biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar pyrimidine derivatives, it is likely that multiple pathways are affected .
Result of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-(3,3-dimethylmorpholin-4-yl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-10(2)7-15-4-3-14(10)9-12-5-8(11)6-13-9/h5-6H,3-4,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXOVNGFZGJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C2=NC=C(C=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)



![2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2827350.png)



![Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2827357.png)

methanone](/img/structure/B2827361.png)
![N-(2,6-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2827363.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2827365.png)
![7-(3,4-dimethoxyphenyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2827366.png)